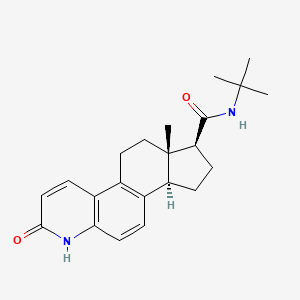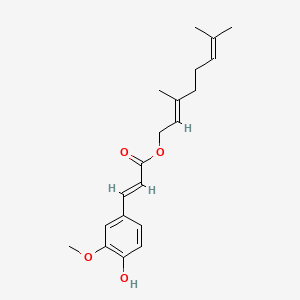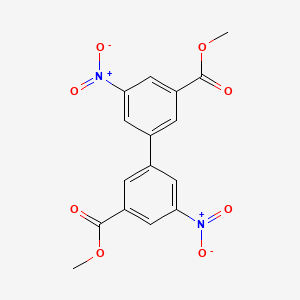
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 is a deuterated derivative of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. This compound is often used as a reference material in various scientific studies due to its unique properties. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 can be synthesized through a multi-step organic synthesis process. The typical synthetic route involves the bromination of 2,5-dimethoxybenzyl alcohol followed by the introduction of the piperazine ring. The deuterium atoms are introduced through the use of deuterated reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions: 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form the corresponding alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzylpiperazines, while oxidation and reduction reactions yield quinones and alcohols, respectively.
科学的研究の応用
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in NMR spectroscopy and mass spectrometry.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine-d8 can be compared with other similar compounds such as:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: The non-deuterated version, which lacks the deuterium atoms.
1-(4-Chloro-2,5-dimethoxybenzyl)piperazine: A similar compound with a chlorine atom instead of bromine.
1-(4-Methoxy-2,5-dimethoxybenzyl)piperazine: A compound with a methoxy group instead of bromine.
The uniqueness of this compound lies in the presence of deuterium atoms, which makes it particularly useful in analytical techniques and certain types of research.
特性
IUPAC Name |
1-[(4-bromo-2,5-dimethoxyphenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16/h7-8,15H,3-6,9H2,1-2H3/i3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVYXBOJDDYJS-SQUIKQQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC(=C(C=C2OC)Br)OC)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4beta,5alpha)]-(9CI)](/img/new.no-structure.jpg)

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)



![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)



